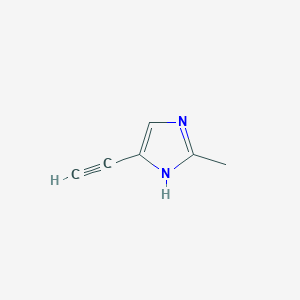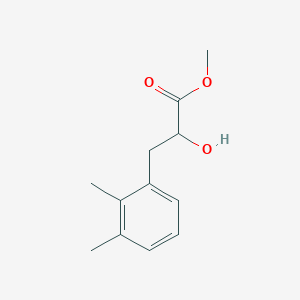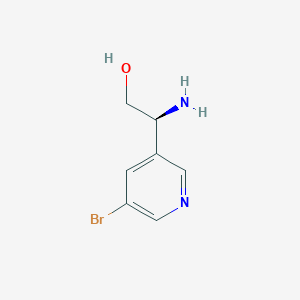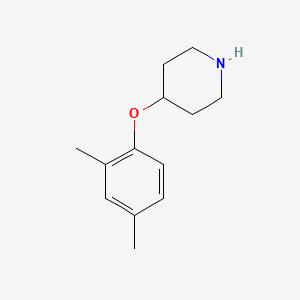![molecular formula C7H10ClF2N3S B13559765 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride is a chemical compound with the molecular formula C7H10ClF2N3S This compound is known for its unique structure, which includes a difluoromethyl group attached to a pyrazolo[1,5-a]pyrazine ring system
Métodos De Preparación
The synthesis of 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride involves several steps. One common method includes the difluoromethylation of a suitable precursor . This process typically involves the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a solvent, and the reaction is carried out under controlled temperature and pressure conditions.
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-[(Difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include bases, acids, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
3-[(Difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also interact with enzymes and proteins, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride include:
3-[(Difluoromethyl)sulfanyl]aniline: This compound has a similar difluoromethyl group but is attached to an aniline ring instead of a pyrazolo[1,5-a]pyrazine ring.
3-(Difluoromethylthio)aniline: Another similar compound with the difluoromethyl group attached to a thioaniline structure.
The uniqueness of this compound lies in its specific ring structure and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10ClF2N3S |
|---|---|
Peso molecular |
241.69 g/mol |
Nombre IUPAC |
3-(difluoromethylsulfanyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C7H9F2N3S.ClH/c8-7(9)13-6-4-11-12-2-1-10-3-5(6)12;/h4,7,10H,1-3H2;1H |
Clave InChI |
ZMSDNWGFUVXLLK-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=C(C=N2)SC(F)F)CN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)



![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)

![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)

![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)

